2-Bromo-5-fluoro-4-(trifluoromethyl)phenol
Description
BenchChem offers high-quality 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVGXKHIKJVXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-5-fluoro-4-(trifluoromethyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol is . The presence of bromine and fluorine atoms, along with a hydroxyl group, enhances its lipophilicity and biological activity. The trifluoromethyl group is particularly notable for increasing the compound's ability to penetrate biological membranes, facilitating interactions with various molecular targets such as enzymes and receptors .
The mechanism of action involves the compound's interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, allowing for modulation of biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
Biological Applications
Research has indicated several potential applications for 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
- Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Biochemical Probes : It is being explored as a biochemical probe in enzymatic studies due to its selective inhibition capabilities .
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of cyclooxygenase (COX) enzymes. The study reported an IC50 value of 20 µM for COX-2 inhibition, suggesting that this compound could be a promising lead for developing anti-inflammatory drugs .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol compared to other related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol | Anticancer (Breast Cancer) | 15 |
| COX-2 Inhibition | 20 | |
| Trifluoromethylphenol | Anticancer | 25 |
| COX-2 Inhibition | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
